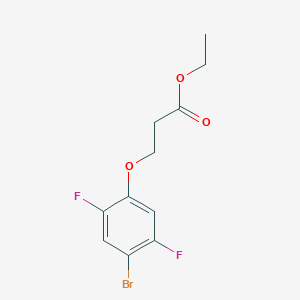

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate

Descripción

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is a halogenated aromatic ester featuring a propanoate backbone linked to a phenoxy group substituted with bromine (at position 4) and fluorine atoms (at positions 2 and 5). The bromine atom may serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine atoms improve metabolic stability and binding affinity in bioactive molecules .

Propiedades

IUPAC Name |

ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2O3/c1-2-16-11(15)3-4-17-10-6-8(13)7(12)5-9(10)14/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOWZUSQXPQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxypropanoates.

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is used in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The bromo and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The ester group can undergo hydrolysis to release the active phenoxypropanoate moiety, which then exerts its biological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares the target compound with structurally related esters and halogenated analogs:

Key Research Findings

- Halogenation Effects: Bromine in the target compound increases molecular weight (vs. Fluorine atoms enhance electronegativity, improving metabolic stability compared to non-fluorinated analogs .

- Biological Activity: Compounds with brominated phenyl groups (e.g., ’s NNRTIs) show antiviral efficacy, suggesting the target’s bromo-difluoro motif may similarly interact with viral enzymes. In contrast, sulfur-containing analogs (e.g., Ethyl 3-(methylthio)propanoate) are non-pharmacological, serving as flavorants .

- Synthetic Utility: The bromine atom in the target compound enables cross-coupling reactions, a feature absent in methylthio or thiazolidinone derivatives. This makes it a versatile intermediate for drug discovery .

Physicochemical and Application-Based Differences

- Lipophilicity: The target compound’s logP is higher than Ethyl 3-(methylthio)propanoate due to halogenation, favoring membrane permeability in drug candidates but reducing volatility for aroma applications .

- Thermal Stability : Fluorine’s strong C-F bond likely increases thermal stability compared to sulfur-containing esters, which degrade at lower temperatures .

Actividad Biológica

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate has the following chemical structure:

- Molecular Formula : C12H12BrF2O3

- Molecular Weight : 323.12 g/mol

- IUPAC Name : Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate

This compound features a propanoate moiety linked to a phenoxy group substituted with bromine and difluorine atoms, which may influence its biological interactions.

The biological activity of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural components suggest potential interactions with kinases and other regulatory enzymes.

- Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, impacting signal transduction pathways critical for cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate may also possess such effects.

Antitumor Activity

Research indicates that derivatives of ethyl esters can exhibit significant antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest. While specific data on Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is limited, related compounds have shown promising results against various cancer cell lines.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | Apoptosis |

| Compound B | Lung Cancer | 10 | Cell Cycle Arrest |

Antimicrobial Activity

Compounds similar to Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate have been tested for antimicrobial properties against bacteria and fungi. The following table summarizes some findings:

Case Studies

- Case Study on Antitumor Efficacy : A study examined the effects of ethyl esters on human cancer cell lines. Results indicated that certain modifications to the ethyl ester structure enhanced cytotoxicity against ovarian cancer cells by inducing apoptosis through the mitochondrial pathway.

- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of fluorinated phenolic compounds. The study found that the presence of fluorine significantly increased the antibacterial activity against Gram-positive bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.